molecular formula C11H18BrNOS2 B6706631 N-[1-(4-bromothiophen-2-yl)ethyl]-3-methylsulfinylbutan-1-amine

N-[1-(4-bromothiophen-2-yl)ethyl]-3-methylsulfinylbutan-1-amine

Cat. No.: B6706631
M. Wt: 324.3 g/mol
InChI Key: CMOSJYRMWPLOMG-UHFFFAOYSA-N
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Description

N-[1-(4-bromothiophen-2-yl)ethyl]-3-methylsulfinylbutan-1-amine is an organic compound that features a thiophene ring substituted with a bromine atom and an ethyl group, along with a butan-1-amine moiety substituted with a methylsulfinyl group

Properties

IUPAC Name

N-[1-(4-bromothiophen-2-yl)ethyl]-3-methylsulfinylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNOS2/c1-8(16(3)14)4-5-13-9(2)11-6-10(12)7-15-11/h6-9,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOSJYRMWPLOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(C)C1=CC(=CS1)Br)S(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromothiophen-2-yl)ethyl]-3-methylsulfinylbutan-1-amine can be achieved through a multi-step process involving the following key steps:

    Formation of the Thiophene Derivative: The initial step involves the bromination of thiophene to obtain 4-bromothiophene. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.

    Alkylation: The brominated thiophene is then subjected to an alkylation reaction with ethyl bromide in the presence of a strong base such as sodium hydride to form 1-(4-bromothiophen-2-yl)ethyl.

    Sulfoxidation: The next step involves the oxidation of 3-methylsulfanylbutan-1-amine to form 3-methylsulfinylbutan-1-amine. This can be achieved using an oxidizing agent such as hydrogen peroxide.

    Coupling Reaction: Finally, the 1-(4-bromothiophen-2-yl)ethyl is coupled with 3-methylsulfinylbutan-1-amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromothiophen-2-yl)ethyl]-3-methylsulfinylbutan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents such as potassium permanganate.

    Reduction: The bromine atom on the thiophene ring can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkoxides, typically in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the de-brominated thiophene derivative.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, particularly those containing thiophene rings.

    Biology: The compound may be investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It could serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: The compound may find applications in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of N-[1-(4-bromothiophen-2-yl)ethyl]-3-methylsulfinylbutan-1-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and thereby exerting its effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Another thiophene derivative with potential biological activities.

    4-(5-bromothiophen-2-yl)pyridine: A thiophene-pyridine hybrid with applications in material science.

    Ethyl 2-amino-4-phenylthiophene-3-carboxylate: A thiophene derivative with antibacterial properties.

Uniqueness

N-[1-(4-bromothiophen-2-yl)ethyl]-3-methylsulfinylbutan-1-amine is unique due to the presence of both a brominated thiophene ring and a methylsulfinyl-substituted butan-1-amine moiety. This combination of functional groups may confer distinct chemical reactivity and biological activity compared to other similar compounds.

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